alpha-l-Rhamnopyranose triacetate
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Overview
Description
Alpha-l-Rhamnopyranose triacetate is a derivative of alpha-l-Rhamnopyranose, a naturally occurring sugar. This compound is characterized by the presence of three acetyl groups attached to the rhamnopyranose molecule. It is commonly used in various chemical and biological applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-l-Rhamnopyranose triacetate typically involves the acetylation of alpha-l-Rhamnopyranose. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually conducted at room temperature, and the product is purified through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes. These processes are optimized for high yield and purity, often using automated systems to control reaction conditions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Alpha-l-Rhamnopyranose triacetate can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield alpha-l-Rhamnopyranose.
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Alpha-l-Rhamnopyranose
Oxidation: Various oxidized derivatives depending on the oxidizing agent used
Substitution: Substituted rhamnopyranose derivatives
Scientific Research Applications
Alpha-l-Rhamnopyranose triacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of carbohydrate metabolism and enzyme activity.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of alpha-l-Rhamnopyranose triacetate involves its interaction with specific enzymes and receptors in biological systems. The acetyl groups can be hydrolyzed to release alpha-l-Rhamnopyranose, which can then participate in various metabolic pathways. The compound may also act as a substrate for certain enzymes, influencing their activity and function.
Comparison with Similar Compounds
Alpha-l-Rhamnopyranose triacetate can be compared with other acetylated sugars and rhamnose derivatives:
Alpha-l-Rhamnopyranose diacetate: Contains two acetyl groups and has different chemical properties and reactivity.
Beta-l-Rhamnopyranose triacetate: The beta anomer of the compound, with different stereochemistry and biological activity.
Alpha-l-Rhamnopyranose tetraacetate: Contains four acetyl groups, leading to increased hydrophobicity and different applications.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and suitability for certain applications.
Properties
IUPAC Name |
(4,5-diacetyloxy-6-hydroxy-2-methyloxan-3-yl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O8/c1-5-9(18-6(2)13)10(19-7(3)14)11(12(16)17-5)20-8(4)15/h5,9-12,16H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOCNNVTMIFDFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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